molecular formula C16H14BrClO3 B3587483 4-bromo-2,6-dimethylphenyl (2-chlorophenoxy)acetate

4-bromo-2,6-dimethylphenyl (2-chlorophenoxy)acetate

Cat. No.: B3587483
M. Wt: 369.6 g/mol
InChI Key: KZRUCOCRAIVBFH-UHFFFAOYSA-N
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Description

4-bromo-2,6-dimethylphenyl (2-chlorophenoxy)acetate is an organic compound that belongs to the class of phenyl acetates It is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 2nd and 6th positions on the phenyl ring, along with a chlorophenoxy group attached to the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,6-dimethylphenyl (2-chlorophenoxy)acetate typically involves the esterification of 4-bromo-2,6-dimethylphenol with 2-chlorophenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient mixing to ensure uniformity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity. After the reaction, the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,6-dimethylphenyl (2-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 4-amino-2,6-dimethylphenyl (2-chlorophenoxy)acetate or 4-thio-2,6-dimethylphenyl (2-chlorophenoxy)acetate.

    Oxidation: Formation of 4-bromo-2,6-dimethylbenzoic acid (2-chlorophenoxy)acetate.

    Reduction: Formation of 4-bromo-2,6-dimethylphenyl (2-chlorophenoxy)ethanol.

Scientific Research Applications

4-bromo-2,6-dimethylphenyl (2-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dimethylphenyl (2-chlorophenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,6-dimethylphenyl acetate
  • 4-chloro-2,6-dimethylphenyl (2-chlorophenoxy)acetate
  • 4-bromo-2,6-dimethylphenyl (2-methoxyphenoxy)acetate

Uniqueness

4-bromo-2,6-dimethylphenyl (2-chlorophenoxy)acetate is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl) 2-(2-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO3/c1-10-7-12(17)8-11(2)16(10)21-15(19)9-20-14-6-4-3-5-13(14)18/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRUCOCRAIVBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)COC2=CC=CC=C2Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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